molecular formula C16H16N4O2 B2839762 N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-indole-2-carboxamide CAS No. 1797872-74-2

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-indole-2-carboxamide

Cat. No.: B2839762
CAS No.: 1797872-74-2
M. Wt: 296.33
InChI Key: CZVNXUKNQRXZGI-UHFFFAOYSA-N
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Description

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-indole-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-indole-2-carboxamide typically involves multiple stepsThe reaction conditions often include the use of catalysts such as iodine or ferric chloride, and solvents like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of robust catalysts and optimized reaction parameters is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents include iodine for cyclization, ferric chloride for alkylation, and various oxidizing and reducing agents for specific transformations. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-indole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology

In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological targets. Its structure makes it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes .

Medicine

Its ability to interact with various biological targets makes it a promising candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies .

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules such as:

Uniqueness

What sets N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-indole-2-carboxamide apart is its specific combination of tetrahydrofuran, pyrazole, and indole rings. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c21-16(15-7-11-3-1-2-4-14(11)19-15)18-12-8-17-20(9-12)13-5-6-22-10-13/h1-4,7-9,13,19H,5-6,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVNXUKNQRXZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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